N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole ring is a common feature in many important biological compounds such as histidine, purine, histamine and DNA based structures .
Molecular Structure Analysis
The imidazole ring in the molecule is essentially planar and forms a dihedral angle with the nitro group . The molecule may have an anti-periplanar conformation with respect to the C-C bond of the central ethane unit and the two imidazole rings are parallel to each other .
Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They can undergo various chemical reactions due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
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Pharmaceutical Field
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
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Antibacterial Investigation
- N-substituted imidazole derivatives were synthesized that involves Suzuki coupling reaction .
- They were screened for their antibacterial activity against gram-positive bacterial strains, Bacillus subtilis and Staphylococcus aureus .
- Some compounds exhibited remarkable activity compared to the reference streptomycin .
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Anti-tubercular Activity
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Antiprotozoal Activity
- A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was synthesized starting from the properly substituted 1,2-phenylendiamine .
- These compounds were tested against protozoa Trichomonas vaginalis, Giardia intestinalis and Entamoeba histolytica .
- Experimental evaluations revealed strong activity for all tested compounds, having IC50 values in the nanomolar range, which were even better than metronidazole, the drug of choice for these parasites .
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Suzuki Coupling Reaction
- N-substituted imidazole derivatives were synthesized that involves Suzuki coupling reaction .
- This reaction was between 1-(2-((4-bromobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole and various aryl boronic acids using Pd(dppf)Cl2 with DCM as the catalyst in 1,4-dioxane/H2O (2 : 1) solvent and using potassium carbonate as base .
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Anti-Inflammatory and Antitumor Activity
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Antidiabetic and Anti-allergic Activity
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Antipyretic and Antiviral Activity
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Antioxidant and Anti-amoebic Activity
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Antihelmintic and Antifungal Activity
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Ulcerogenic Activity
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Therefore, “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide” and similar compounds could be of interest for future research and drug development.
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-16(15-6-4-3-5-7-15)17(21)19-9-12-22-13-11-20-10-8-18-14-20/h3-8,10,14,16H,2,9,11-13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZEZYFFUYRTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-phenylbutanamide |
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